7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

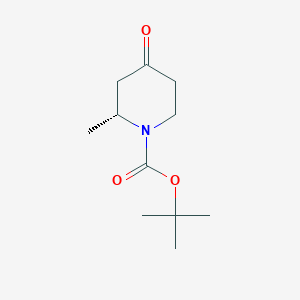

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 and a molecular weight of 355.81 . It is used for proteomics research .

Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a propoxyphenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.81 and a molecular formula of C20H18ClNO3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Quinoline derivatives have been extensively explored for their potent biological activities, including antimicrobial, antimalarial, and anticancer properties. The structural modification of quinoline-4-carboxylic acid derivatives, such as the addition of various substituents, has shown significant effects on their biological activities. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives synthesized through microwave irradiation have demonstrated notable anticancer activity against several carcinoma cell lines, with some compounds exhibiting greater potency than standard drugs like doxorubicin (H. Bhatt et al., 2015). These derivatives were also tested for their apoptotic DNA fragmentation, confirming their potential as novel anticancer agents through apoptosis induction.

Supramolecular Chemistry

Quinoline derivatives have been utilized in the study of supramolecular architectures, which are essential for understanding molecular interactions and developing new materials. Research into noncovalent-bonded supramolecular structures involving quinoline and carboxylic acids has provided insights into the role of quinoline in binding with carboxylic acids, leading to the formation of 1D–3D framework structures. This study highlights the importance of hydrogen bonding interactions in structure extension and the development of novel supramolecular assemblies (Xingjun Gao et al., 2014).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of new quinoline derivatives have shown promising results in antimicrobial activities. Novel compounds synthesized from quinoline-4-carboxylic acid have been tested against various microorganisms, displaying significant antimicrobial and antifungal activities. These studies indicate the potential of quinoline derivatives in developing new antimicrobial agents (J. Kumar et al., 2021).

Photophysical Properties

Quinoline derivatives have been explored for their photophysical properties, contributing to the development of new fluorophores and materials for optical applications. Studies on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) have revealed dual emission patterns and large Stokes shifts, highlighting their potential in fluorescence spectroscopy and materials science (Vikas Padalkar et al., 2014).

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to inhibit various enzymes such as topoisomerase ii .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in the function of the target enzymes .

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical pathways depending on their specific targets .

Result of Action

Quinoline derivatives have been known to exhibit various effects at the molecular and cellular level depending on their specific targets .

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(23)24)15-8-9-17(21)12(2)19(15)22-18/h4-9,11H,3,10H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMFXUYJOFOSEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)